molecular formula C13H18N2O2 B1202393 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile CAS No. 38555-07-6

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile

Cat. No.: B1202393
CAS No.: 38555-07-6
M. Wt: 234.29 g/mol
InChI Key: YTTFGUYTPJYRBQ-UHFFFAOYSA-N
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Description

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzonitrile group attached to a hydroxypropoxy chain, which is further substituted with a propan-2-ylamino group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxypropoxy compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the hydroxy group, facilitating nucleophilic attack.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. For example, it may bind to adrenergic receptors, affecting cardiovascular function by altering heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid derivative with similar structural features.

    2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide: An amide derivative with comparable functional groups.

Uniqueness

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzonitrile moiety allows for versatile chemical modifications, while the hydroxypropoxy and propan-2-ylamino groups provide opportunities for targeted interactions with biological molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

38555-07-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile

InChI

InChI=1S/C13H18N2O2/c1-10(2)15-8-12(16)9-17-13-6-4-3-5-11(13)7-14/h3-6,10,12,15-16H,8-9H2,1-2H3

InChI Key

YTTFGUYTPJYRBQ-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1C#N)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C#N)O

Synonyms

Ko 1313
Ko 1313, monohydrochloride
Ko 1313, monohydrochloride, (+-)-isomer
Ko-1313
Koe 1313
Koe-1313

Origin of Product

United States

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